molecular formula C8H9BrO2 B056786 (3-Bromo-2-methoxyphenyl)methanol CAS No. 205873-57-0

(3-Bromo-2-methoxyphenyl)methanol

Cat. No.: B056786
CAS No.: 205873-57-0
M. Wt: 217.06 g/mol
InChI Key: VUMYHCICIPHSKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-2-methoxyphenyl)methanol is a high-value bifunctional aryl building block of significant interest in synthetic organic chemistry and medicinal chemistry research. This compound features two key reactive sites: a benzyl alcohol group and an aryl bromide moiety. The benzyl alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or serve as a point for further functionalization via ester or ether formation. The aryl bromide is primed for participation in pivotal cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations, enabling the construction of complex biaryl and heteroaromatic systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-2-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMYHCICIPHSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701303147
Record name 3-Bromo-2-methoxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205873-57-0
Record name 3-Bromo-2-methoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205873-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methoxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromo-2-methoxyphenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Academic Significance and Research Trajectory of 3 Bromo 2 Methoxyphenyl Methanol Derivatives

Broader Context of Halogenated Aromatic Alcohols in Chemical Research

Halogenated aromatic compounds are a cornerstone of modern chemical research, valued as crucial intermediates in organic synthesis and as core components in pharmaceuticals, agrochemicals, and functional materials. acs.org The introduction of a halogen atom onto an aromatic ring can significantly alter the electronic properties and reactivity of the molecule, providing a handle for further functionalization through various cross-coupling reactions.

Halogenated aromatic alcohols, specifically, combine the functionalities of an alcohol with a halogenated aryl group, making them versatile synthons. The presence of the halogen atom, such as bromine, not only influences the acidity and reactivity of the alcohol but also directs the regiochemistry of subsequent synthetic transformations. Research into ortho-halogenated benzyl (B1604629) alcohols has revealed that the halogen substituent can control the conformational geometry of the molecule, influencing both intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the halogen, and intermolecular associations in dimers. rsc.org

Furthermore, naturally occurring halogenated compounds are widespread, and many exhibit potent biological activity. ncert.nic.in Bromophenols, for instance, are produced by various marine organisms and can impart distinct aromas. ncert.nic.in This natural precedent inspires the synthetic exploration of halogenated aromatics as scaffolds for bioactive molecules. The study of these compounds, therefore, spans from fundamental investigations of molecular structure to the applied development of new medicines and materials. acs.orgrsc.org

Strategic Importance of Benzylic Alcohols in Organic Synthesis Scaffolds

Benzylic alcohols are a privileged class of compounds in organic synthesis due to their enhanced reactivity and synthetic versatility. acs.org The hydroxyl group can be readily transformed into a wide array of other functionalities. Moreover, the proximity of the aromatic ring stabilizes carbocation intermediates that form upon the departure of a leaving group, making benzylic positions highly susceptible to nucleophilic substitution (S_N1) reactions. organic-chemistry.org This inherent reactivity makes benzylic halides, often synthesized from benzylic alcohols, excellent electrophiles for constructing carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org

The synthesis of benzylic alcohols, including methods for the selective oxidation of benzylic C-H bonds, is an area of active research, driven by the need for efficient access to these key intermediates. acs.org Their importance is particularly evident in late-stage functionalization, where a pre-existing complex molecule is modified to create analogues for structure-activity relationship (SAR) studies, a critical process in drug discovery. The ability to selectively introduce or modify a benzylic alcohol allows chemists to fine-tune the pharmacological profile of a lead compound. acs.orgchemicalbook.com

The strategic placement of substituents on the aromatic ring further enhances the utility of benzylic alcohols. In the case of (3-Bromo-2-methoxyphenyl)methanol, the methoxy (B1213986) and bromo groups provide additional points for modification and influence the reactivity of the benzylic position, making it a highly strategic scaffold for combinatorial chemistry and the synthesis of targeted molecular libraries.

The derivatives of this compound are valuable as intermediates and as final products with potential biological activity. The compound itself serves as a versatile starting material, readily undergoing transformations at its benzylic alcohol moiety. For instance, it can be converted into the corresponding amine, (3-Bromo-2-methoxyphenyl)methanamine, which is a key building block for more complex nitrogen-containing molecules. nih.gov

Research into related bromo- and methoxy-substituted aromatic structures has revealed significant potential in medicinal chemistry. Studies on diarylsulphonamides have shown that molecules containing these motifs can act as potent cytotoxic agents against various cancer cell lines. nih.gov Specifically, the strategic placement of bromo and methoxy groups on the phenyl rings plays a crucial role in the compounds' ability to inhibit tubulin polymerization, a validated target for anticancer drugs. nih.gov

Furthermore, the synthesis of novel benzohydrazide (B10538) derivatives incorporating a 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl] structure has yielded compounds with a broad spectrum of bioactivity. researchgate.net These derivatives have demonstrated promising analgesic, antifungal, antibacterial, and antiproliferative properties, underscoring the value of the bromo-methoxyphenyl scaffold in the development of new therapeutic agents. researchgate.net

Table 1: Properties of this compound

Property Value
Molecular Formula C₈H₉BrO₂
Molecular Weight 217.06 g/mol
Appearance White to off-white solid
CAS Number 180570-89-2

Table 2: Research Findings on Derivatives of Bromo-Methoxyphenyl Scaffolds

Derivative Class Synthetic Transformation Research Focus/Significance Reference
Benzenemethanamine Conversion of the benzylic alcohol to an amine. Serves as a key intermediate for synthesizing more complex heterocyclic compounds. nih.gov
Diarylsulphonamides Incorporation of bromo-methoxyphenyl rings into sulphonamide structures. Potent cytotoxic and antiproliferative activity; inhibition of tubulin polymerization in cancer cells. nih.gov
Benzohydrazides Synthesis of thiazolyl-benzohydrazides from a bromo-methoxybenzoyl precursor. Displayed analgesic, antifungal, antibacterial, and antiproliferative activities. researchgate.net
Bromophenols Used as precursors for complex, multi-substituted natural product analogues. Synthesis of biologically active natural products and evaluation of antioxidant properties. mdpi.com

Table 3: Compound Names Mentioned

Compound Name
This compound
(3-Bromo-2-methoxyphenyl)methanamine

Synthetic Methodologies for 3 Bromo 2 Methoxyphenyl Methanol and Its Structural Analogs

Direct Synthesis Strategies from Precursors

Direct synthetic methods offer a more streamlined approach to obtaining (3-Bromo-2-methoxyphenyl)methanol by modifying existing precursor molecules that already contain the basic phenyl ring structure.

Reduction of Carbonyl Precursors (e.g., Aldehydes, Esters)

A common and efficient method for the synthesis of this compound involves the reduction of corresponding carbonyl compounds, such as 3-bromo-2-methoxybenzaldehyde (B113158) or methyl 3-bromo-2-methoxybenzoate.

The reduction of the aldehyde group in 3-bromo-2-methoxybenzaldehyde to a primary alcohol is a standard transformation in organic synthesis. This can be effectively carried out using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) in suitable aprotic solvents. Similarly, the ester group of methyl 3-bromo-2-methoxybenzoate can be reduced to the corresponding benzyl (B1604629) alcohol. quora.com While LiAlH₄ is a powerful reducing agent capable of reducing esters, milder conditions are often sought to avoid side reactions. quora.com

For instance, the reduction of 3-bromo-2-(methoxymethoxy)benzaldehyde, a related derivative, yields 3-bromo-2-(methoxymethoxy)benzyl alcohol. This highlights the general applicability of this reductive approach.

Table 1: Reduction of Carbonyl Precursors

PrecursorReducing AgentProduct
3-Bromo-2-methoxybenzaldehydeSodium Borohydride (NaBH₄)This compound
Methyl 3-bromo-2-methoxybenzoateLithium Aluminum Hydride (LiAlH₄)This compound
3-Bromo-2-(methoxymethoxy)benzaldehydeSodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)3-Bromo-2-(methoxymethoxy)benzyl alcohol

Approaches Involving Halogenation of Methoxybenzyl Alcohols

Another direct approach involves the halogenation of a methoxybenzyl alcohol, such as 2-methoxybenzyl alcohol. However, the directing effects of the methoxy (B1213986) and hydroxylmethyl groups on the aromatic ring must be carefully considered. The methoxy group is an ortho-, para-director, while the hydroxymethyl group is a weak deactivator. Direct bromination of 2-methoxybenzyl alcohol can lead to a mixture of products, with bromination occurring at the positions activated by the methoxy group.

Controlling the regioselectivity of the bromination can be challenging. The electron-donating nature of the methoxy group strongly activates the aromatic ring, potentially leading to bromination at the aromatic ring rather than the desired dehydroxymethyl bromination.

Multistep Synthetic Routes to Access the Core Structure

Multistep syntheses provide a more controlled, albeit longer, pathway to construct the this compound core by sequentially introducing the necessary functional groups.

Installation of the Bromine Moiety

The introduction of a bromine atom onto a methoxy-substituted benzene (B151609) ring is a critical step in many synthetic routes. The position of bromination is dictated by the directing effects of the substituents already present on the ring. nih.gov For electron-rich aromatic compounds, regioselective monobromination can be achieved using various brominating agents and catalysts. organic-chemistry.org

In the context of synthesizing precursors for this compound, the bromination of a suitable methoxy-substituted aromatic compound is a key transformation. For example, the bromination of 2-methoxyphenyl derivatives would need to be controlled to achieve substitution at the desired position.

Introduction of the Methoxy Group

The methoxy group can be introduced onto a bromo-substituted phenolic precursor through a Williamson ether synthesis. This involves the reaction of a bromophenol with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. wikipedia.org

Alternatively, copper-catalyzed cross-coupling reactions have been developed for the methoxylation of aryl bromides under mild conditions. chemistryviews.org This method offers an efficient way to introduce a methoxy group onto a brominated aromatic ring.

Formation of the Benzylic Alcohol Functionality

The final step in a multistep synthesis often involves the formation of the benzylic alcohol. This can be achieved through the reduction of a corresponding carboxylic acid or its ester derivative. For example, a 3-bromo-2-methoxybenzoic acid derivative can be reduced to this compound. quora.com This reduction can be accomplished in a two-step process: conversion of the benzoic acid to a more reactive species like an acid chloride using thionyl chloride (SOCl₂), followed by reduction with a hydride reagent like LiAlH₄. doubtnut.com

Another approach involves the formylation of a suitable precursor, such as 1,4-dibromo-2-methoxybenzene, followed by reduction of the resulting aldehyde. google.com

Regioselective Synthesis and Isomer Control

Achieving high regioselectivity is a critical challenge in the synthesis of polysubstituted aromatic compounds. The interplay of electronic and steric effects of the substituents on the benzene ring governs the position of incoming electrophiles or the site of metalation. For the synthesis of this compound, the primary concern is the introduction of the bromine atom and the hydroxymethyl group at the desired 1, 2, and 3 positions.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), to facilitate deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium intermediate can then react with various electrophiles to introduce a wide range of functional groups. organic-chemistry.org

The methoxy group (-OCH3) is a well-established DMG. wikipedia.org In the context of synthesizing this compound, a plausible strategy involves the ortho-lithiation of a suitably protected 2-bromoanisole (B166433) derivative. The methoxy group directs the lithiation to the C3 position. Subsequent reaction with an appropriate electrophile, such as formaldehyde (B43269) or a protected form thereof, would introduce the required hydroxymethyl group.

The effectiveness of DoM is influenced by several factors, including the choice of the organolithium reagent, the solvent, and the temperature. uwindsor.ca The use of coordinating solvents like tetrahydrofuran (B95107) (THF) or the addition of ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the reactivity of the organolithium reagent and improve the efficiency of the metalation. baranlab.org

Competition experiments have helped establish a hierarchy of DMGs, with groups like amides and carbamates often exhibiting stronger directing effects than the methoxy group. uwindsor.caorganic-chemistry.org In cases with multiple potential lithiation sites, the stronger DMG will typically dictate the position of metalation. harvard.edu

The regioselective introduction of a bromine atom onto a substituted benzene ring is another crucial aspect of synthesizing this compound. Traditional electrophilic aromatic bromination often leads to a mixture of ortho and para isomers, making isomer control challenging. wku.edu

To achieve selective bromination, various strategies have been developed. The use of specific brominating agents and catalysts can significantly influence the regiochemical outcome. N-Bromosuccinimide (NBS) is a versatile reagent for aromatic bromination. The choice of solvent can dramatically alter its reactivity and selectivity. For instance, using acetonitrile (B52724) as a solvent with NBS can lead to highly regiospecific nuclear bromination of methoxy-substituted aromatic compounds, often favoring substitution at positions activated by the methoxy group. mdma.ch

For substrates where direct bromination lacks selectivity, a multi-step approach involving a directing group can be employed. For example, a strongly directing group can be used to introduce a bromine atom at a specific position, and this directing group can be later modified or removed. Palladium-catalyzed C-H activation has also emerged as a powerful tool for the regioselective halogenation of aromatic rings, including the meta-bromination of anilines and benzoic acid derivatives, overcoming the inherent ortho/para selectivity of electrophilic substitution. rsc.org

The synthesis of this compound can start from 3-bromo-2-methoxybenzaldehyde. This aldehyde can be synthesized through various routes, including the bromination of 2-methoxybenzaldehyde. The aldehyde group can then be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Optimization of Reaction Conditions and Yields in Scalable Syntheses

Transitioning a synthetic route from a laboratory scale to a larger, industrial scale presents a unique set of challenges. Optimization of reaction conditions is crucial to ensure safety, efficiency, cost-effectiveness, and high yields.

For the synthesis of this compound, a key step is often the reduction of 3-bromo-2-methoxybenzaldehyde. The choice of reducing agent is critical. While lithium aluminum hydride is a powerful reducing agent, its pyrophoric nature and cost can be prohibitive on a large scale. Sodium borohydride is a milder and safer alternative, often used in protic solvents like methanol (B129727) or ethanol.

Another important consideration is the purification of the final product. Crystallization is often the preferred method for large-scale purification as it can be more cost-effective and scalable than chromatographic techniques. The choice of solvent for crystallization is critical and needs to be optimized to ensure high recovery of a pure product. For instance, in the synthesis of 4-bromo-2-methoxybenzaldehyde, a related compound, crystallization from heptane (B126788) was used to isolate the product. google.com

Process safety is a major concern in scalable syntheses. Exothermic reactions, such as those involving organolithium reagents or strong reducing agents, require careful temperature control to prevent runaway reactions. The use of less hazardous reagents and solvents is also a key aspect of green chemistry principles applied to process development.

Data Tables

Table 1: Key Intermediates and the Target Compound

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
This compoundC₈H₉BrO₂217.06Target Compound
3-Bromo-2-methoxybenzaldehydeC₈H₇BrO₂215.04 sigmaaldrich.comPrecursor to the target compound
2-BromoanisoleC₇H₇BrO187.03Potential starting material for ortho-metalation
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Selective brominating agent mdma.ch
n-Butyllithium (n-BuLi)C₄H₉Li64.06Reagent for ortho-metalation uwindsor.ca

Table 2: Comparison of Synthetic Strategies

StrategyKey ReagentsAdvantagesDisadvantages
Ortho-Directed MetalationOrganolithium reagents (e.g., n-BuLi), Directing Group (e.g., -OCH₃)High regioselectivity for functionalization ortho to the directing group. wikipedia.orgRequires anhydrous conditions and cryogenic temperatures; organolithium reagents are pyrophoric. uwindsor.ca
Selective BrominationN-Bromosuccinimide (NBS) in specific solvents (e.g., acetonitrile)Mild reaction conditions, high regioselectivity in certain cases. mdma.chSelectivity can be substrate-dependent; may require a directing group strategy for complex molecules.
Reduction of AldehydeSodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)Efficient and high-yielding reduction of aldehydes to alcohols. LiAlH₄ is highly reactive and requires careful handling; NaBH₄ is milder but may require longer reaction times.
Palladium-Catalyzed C-H HalogenationPalladium catalyst, Halogen source (e.g., N-bromophthalimide)Can achieve halogenation at positions not easily accessible by other methods (e.g., meta). rsc.orgCatalysts can be expensive; optimization of ligands and reaction conditions is often necessary.

Chemical Transformations and Functionalization of 3 Bromo 2 Methoxyphenyl Methanol

Strategies for Functional Group Interconversion at the Aryl Bromide

The carbon-bromine bond on the aromatic ring is a prime site for modification, offering numerous pathways to introduce new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the aryl bromide position. These reactions are characterized by their high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. libretexts.orgnih.gov The reaction is catalyzed by a palladium complex and requires a base. libretexts.orgscielo.br The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkenyl groups. nih.govresearchgate.net For instance, the coupling of ortho-bromoanilines with various boronic esters has been shown to be effective, highlighting the reaction's tolerance for different functional groups. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base. wikipedia.orgorganic-chemistry.org It is a highly effective method for synthesizing arylalkynes and conjugated enynes under mild conditions. libretexts.orgnih.gov The development of copper-free Sonogashira protocols has further expanded its applicability. beilstein-journals.org

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed reaction of the aryl bromide with an alkene to create a substituted alkene. wikipedia.orgorganic-chemistry.org A base is required for this transformation. wikipedia.org The reaction generally exhibits high trans selectivity. organic-chemistry.org While aryl iodides are more reactive, advancements have made the use of aryl bromides more feasible, although challenges like dehalogenation can occur. beilstein-journals.org

Interactive Table: Cross-Coupling Reactions of Aryl Halides
Reaction Reactants Catalyst/Reagents Product
Suzuki-MiyauraAryl Halide, Organoboron CompoundPalladium Catalyst, BaseBiaryl or Alkyl/Alkenyl-Aryl
SonogashiraAryl Halide, Terminal AlkynePalladium Catalyst, Copper Co-catalyst, BaseArylalkyne
HeckAryl Halide, AlkenePalladium Catalyst, BaseSubstituted Alkene

Nucleophilic Aromatic Substitution Variants

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a halide on an aromatic ring. wikipedia.org Aromatic rings are generally nucleophilic, but the presence of electron-withdrawing groups can render them susceptible to nucleophilic attack. byjus.com The reaction mechanism typically proceeds through an addition-elimination pathway, forming a negatively charged Meisenheimer complex as an intermediate. libretexts.orglibretexts.org The nature of the leaving group and the reaction conditions are critical for the success of SNAr reactions. byjus.com

Directed Ortho Metalation and Further Electrophilic Trapping

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. organic-chemistry.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an ortho-lithiated intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. The methoxy (B1213986) group in (3-Bromo-2-methoxyphenyl)methanol can act as a directing group, although it is considered a moderate DMG. organic-chemistry.org The benzylic alcohol can also be converted into a more powerful DMG, such as an O-carbamate, to enhance the efficiency and regioselectivity of the metalation. nih.gov

Derivatization and Functionalization of the Benzylic Alcohol Moiety

The benzylic alcohol group offers another handle for chemical modification, allowing for oxidation to carbonyl compounds or conversion into ethers and esters.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be oxidized to the corresponding aldehyde or further to the carboxylic acid using a variety of oxidizing agents. The choice of oxidant and reaction conditions determines the extent of the oxidation. For instance, milder oxidizing agents will typically yield the aldehyde, while stronger oxidants will produce the carboxylic acid. The oxidation of secondary alcohols to ketones is a common transformation, and methodologies using nitroxide catalysts have been developed for this purpose. thieme-connect.com

Etherification and Esterification Reactions

The hydroxyl group of the benzylic alcohol can readily undergo etherification and esterification reactions. Etherification involves the reaction of the alcohol with an alkyl halide or another suitable electrophile in the presence of a base to form an ether. Esterification is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride, often with acid or base catalysis, to produce an ester. These reactions are fundamental in organic synthesis for protecting the alcohol functionality or for introducing specific molecular fragments. acs.org

Interactive Table: Functionalization of the Benzylic Alcohol
Reaction Type Reagents Product
OxidationOxidizing Agent (e.g., PCC, KMnO4)Aldehyde or Carboxylic Acid
EtherificationAlkyl Halide, BaseEther
EsterificationCarboxylic Acid/Derivative, CatalystEster

Conversion to Amines and Other Nitrogen-Containing Derivatives

The transformation of the benzylic alcohol in this compound into amines and other nitrogen-containing functionalities is a key synthetic manipulation. A notable example is the synthesis of (3-Bromo-2-methoxyphenyl)methanamine hydrochloride. This conversion can be achieved through a two-step sequence. The first step involves the reaction of this compound with phthalimide (B116566) under Mitsunobu conditions or via its corresponding benzyl (B1604629) halide to form 2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione. Subsequent hydrazinolysis of this intermediate effectively cleaves the phthalimide group, yielding the primary amine. Treatment with hydrochloric acid then affords the stable hydrochloride salt. wikipedia.org

Further derivatization can lead to a variety of nitrogen-containing compounds. For instance, the primary amine can be subjected to reductive amination or N-alkylation to produce secondary and tertiary amines. Additionally, it can serve as a precursor for the synthesis of amides, sulfonamides, and other nitrogen-based functional groups, expanding the molecular diversity accessible from this compound. The bromine and methoxy substituents on the aromatic ring also open possibilities for subsequent cross-coupling reactions to introduce further complexity.

Reactivity Studies of the Benzylic Carbon Atom

The benzylic carbon atom in this compound is a focal point of its reactivity. The hydroxyl group at this position can be readily transformed into other functional groups, facilitating a wide array of synthetic applications.

Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde, 3-bromo-2-methoxybenzaldehyde (B113158), using a variety of oxidizing agents. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). The resulting aldehyde is a versatile intermediate for reactions such as Wittig olefination, Grignard additions, and the formation of imines.

Substitution: The hydroxyl group can be converted into a good leaving group, such as a halide (e.g., bromide or chloride) or a sulfonate ester (e.g., tosylate or mesylate). This activation facilitates nucleophilic substitution reactions at the benzylic carbon. For example, reaction with thionyl chloride or phosphorus tribromide can yield the corresponding benzyl halide. These halides are then susceptible to displacement by a wide range of nucleophiles, including cyanides, azides, and thiolates, to introduce diverse functionalities.

Ether and Ester Formation: The benzylic alcohol readily undergoes etherification and esterification reactions. Etherification can be achieved under Williamson ether synthesis conditions, where the alcohol is deprotonated with a base (e.g., sodium hydride) and reacted with an alkyl halide. Esterification is typically carried out by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) in the presence of an acid catalyst or a coupling agent.

Reactivity Modulations by the Methoxy Group

The methoxy group at the C2 position of the benzene (B151609) ring significantly influences the reactivity of this compound through a combination of electronic and steric effects.

Electronic Effects: The methoxy group is an electron-donating group through resonance, where the lone pairs on the oxygen atom can delocalize into the aromatic π-system. This effect increases the electron density of the benzene ring, particularly at the ortho and para positions. However, due to its electronegativity, the oxygen atom also exerts an electron-withdrawing inductive effect. In the case of the ortho-positioned methoxy group, the resonance effect generally dominates, making the aromatic ring more susceptible to electrophilic aromatic substitution. This electron-donating nature can also stabilize cationic intermediates formed at the benzylic position during certain reactions.

Steric Effects: The steric bulk of the methoxy group ortho to the benzylic hydroxymethyl group can hinder the approach of reagents to both the benzylic carbon and the adjacent C3 position. This steric hindrance can influence the regioselectivity of reactions and may necessitate the use of less bulky reagents or more forcing reaction conditions to achieve desired transformations. For example, in reactions involving the benzylic alcohol, the methoxy group may influence the conformational preferences of the molecule, thereby affecting the stereochemical outcome of certain reactions.

Cyclization and Annulation Reactions Employing this compound as a Precursor

The bifunctional nature of this compound, possessing both a reactive benzylic alcohol and an aryl bromide, makes it a valuable precursor for the synthesis of various heterocyclic ring systems through cyclization and annulation reactions. These reactions often involve palladium-catalyzed cross-coupling reactions.

Intramolecular Cyclization: The benzylic alcohol can be functionalized with a group that can subsequently undergo an intramolecular reaction with the aryl bromide. For example, the alcohol can be converted to an ether with a terminal alkyne. Subsequent intramolecular Sonogashira coupling between the aryl bromide and the terminal alkyne, catalyzed by a palladium complex, would lead to the formation of a benzofuran (B130515) derivative.

Similarly, the benzylic alcohol can be converted to an amine, which can then be acylated with a molecule containing a suitable functional group for cyclization. For instance, N-acylation followed by an intramolecular Heck reaction could be a viable route to construct nitrogen-containing heterocycles.

Annulation Reactions: this compound and its derivatives can participate in annulation reactions where a new ring is fused onto the existing benzene ring. Palladium-catalyzed reactions such as the Heck and Sonogashira couplings are powerful tools for this purpose. For example, a Heck reaction between a derivative of this compound and an appropriate alkene could be employed to construct a new six-membered ring.

Buchwald-Hartwig amination of the aryl bromide with a suitable amine, followed by further transformations, can also be a key step in the synthesis of nitrogen-containing polycyclic systems. The strategic placement of the methoxy and bromo substituents provides a handle for regioselective ring construction, making this compound a versatile starting material for the synthesis of complex molecular architectures.

Mechanistic Elucidation of Reactions Involving 3 Bromo 2 Methoxyphenyl Methanol and Its Derivatives

Elucidation of Reaction Pathways and Identification of Key Intermediates

The reactions of (3-bromo-2-methoxyphenyl)methanol and its derivatives proceed through various pathways, often dictated by the reagents and conditions employed. Key reaction types include oxidation of the alcohol, substitution of the bromine atom via cross-coupling reactions, and transformations involving the methoxy (B1213986) group.

Oxidation Reactions: The oxidation of the benzylic alcohol group in this compound to the corresponding aldehyde, 3-bromo-2-methoxybenzaldehyde (B113158), or further to the carboxylic acid, 3-bromo-2-methoxybenzoic acid, is a fundamental transformation. The mechanism of such oxidations can vary depending on the oxidant used. For instance, with chromium-based reagents like acidified dichromate, the reaction is believed to proceed via the formation of a chromate (B82759) ester intermediate. The rate-determining step is often the cleavage of the C-H bond of the alcohol. Studies on the oxidation of substituted benzyl (B1604629) alcohols have shown that electron-donating groups, such as the methoxy group at the ortho position, can accelerate the reaction, while electron-withdrawing groups like the bromine atom have a retarding effect. orientjchem.org In catalytic oxidations using species like tungstate (B81510) (WO₄²⁻) and hydrogen peroxide, a proposed mechanism involves the formation of a peroxytungstate species which then reacts with the benzyl alcohol. mdpi.com This is followed by α-H elimination to yield the aldehyde, which can be further oxidized to the carboxylic acid. mdpi.com

Cross-Coupling Reactions: The bromine atom on the aromatic ring provides a handle for carbon-carbon bond formation through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. In a typical Suzuki-Miyaura reaction, this compound or a protected derivative would react with an organoboron compound in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to involve three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a palladium(II) intermediate.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biaryl product.

Key intermediates in this process are the Pd(II)-aryl halide complex and the subsequent transmetalated Pd(II)-di-organic species. The nature of the ligands on the palladium catalyst plays a crucial role in the efficiency of these steps.

Influence of Solvent Effects on Reaction Mechanisms and Selectivity

The choice of solvent can significantly impact the reaction mechanism and the selectivity of reactions involving this compound. This is particularly evident in reactions that involve charged intermediates or polar transition states.

In Grignard reagent formation, a reaction relevant to derivatives of this compound, the solvent plays a critical role. While ethers like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used, their ability to solvate the magnesium center influences the reactivity and the formation of byproducts such as from Wurtz coupling. researchgate.netresearchgate.net For instance, in the Grignard reaction of benzyl halides, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to be as effective as diethyl ether and can suppress the formation of the Wurtz coupling byproduct. researchgate.net The aggregation state of the Grignard reagent, which is influenced by the solvent, is a key factor in determining the reaction's chemoselectivity. researchgate.net

For substitution reactions, the polarity of the solvent can affect the rates and mechanisms. Polar protic solvents can stabilize charged intermediates through hydrogen bonding, which can favor Sₙ1-type mechanisms. In contrast, polar aprotic solvents may favor Sₙ2 reactions. The solubility of reagents and catalysts is also a critical factor governed by the solvent choice.

Reaction Type Solvent Observed Effect on Selectivity/Mechanism Reference
Grignard ReactionDiethyl ether (Et₂O)Good for Grignard formation, but can lead to Wurtz coupling byproducts. researchgate.net
Grignard ReactionTetrahydrofuran (THF)Can lead to a higher ratio of Wurtz coupling byproduct compared to Et₂O. researchgate.net
Grignard Reaction2-Methyltetrahydrofuran (2-MeTHF)Suppresses Wurtz coupling byproduct formation, similar to Et₂O. researchgate.net
Grignard ReactionTolueneCan be used with activators for certain Grignard reactions. uni-muenchen.de
Suzuki-Miyaura CouplingWaterCan be an effective and environmentally friendly solvent, often with a co-solvent. researchgate.net

Catalytic Mechanisms in Bond-Forming Reactions

Catalysis is central to many bond-forming reactions involving this compound and its derivatives. As discussed, palladium catalysts are pivotal in Suzuki-Miyaura cross-coupling reactions. The electronic and steric properties of the phosphine (B1218219) ligands attached to the palladium center are critical in tuning the catalyst's reactivity and stability. Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination.

In catalytic hydrogenation, which could be employed to remove the bromine atom or reduce the aromatic ring under forcing conditions, a heterogeneous catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is typically used. The mechanism involves the adsorption of hydrogen gas onto the metal surface, followed by the transfer of hydrogen atoms to the substrate, which is also adsorbed on the surface. acs.org This typically results in syn-addition of hydrogen atoms.

Catalytic oxidation of the alcohol function can be achieved using various metal catalysts. For example, bimetallic Au/Pd catalysts have been shown to be effective for the oxidation of methoxy-substituted benzyl alcohols. unimi.itresearchgate.net A synergistic effect between the two metals is often observed, where the combination is more active than either metal alone. unimi.it The exact mechanism can be complex, but it is believed to involve the activation of oxygen and the alcohol on the catalyst surface.

Catalyst System Reaction Type Key Mechanistic Features Reference
Pd(PPh₃)₄ / BaseSuzuki-Miyaura CouplingOxidative addition, transmetalation, reductive elimination cycle. nih.gov
Pd/C, H₂Catalytic HydrogenationAdsorption of H₂ and substrate on the catalyst surface, stepwise hydrogen transfer. acs.org
Au/Pd on CarbonAlcohol OxidationSynergistic effect between metals, activation of O₂ and alcohol on the surface. unimi.itresearchgate.net
WO₄²⁻ / H₂O₂Alcohol OxidationFormation of a peroxytungstate intermediate, followed by α-H elimination. mdpi.com

Stereochemical Outcomes and Diastereoselective/Enantioselective Control

While this compound itself is achiral, its derivatives can be chiral, and controlling the stereochemistry of reactions is a significant aspect of synthetic chemistry. For instance, if the benzylic alcohol is oxidized to a ketone and then reduced, a chiral center is formed at the benzylic carbon. The use of chiral reducing agents or catalysts can lead to the enantioselective formation of one enantiomer of the alcohol over the other.

In the context of Suzuki-Miyaura coupling, if an alkylborane with a chiral center adjacent to the boron atom is used, the stereochemistry of the transfer of the alkyl group to the palladium center is of interest. Studies have shown that the B-alkyl Suzuki-Miyaura coupling often proceeds with retention of configuration at the carbon atom attached to boron. nih.gov

For reactions involving the formation of diastereomers, for example, by reaction with a chiral auxiliary, the steric hindrance and electronic effects of the bromo and methoxy substituents can influence the diastereoselectivity. The ortho-methoxy group, in particular, can exert a significant directing effect due to its steric bulk and its ability to coordinate with metal centers.

Kinetic and Thermodynamic Investigations of Reaction Profiles

The study of reaction kinetics and thermodynamics provides insight into the energy profile of a reaction, helping to distinguish between kinetically and thermodynamically controlled processes.

Kinetic vs. Thermodynamic Control: In some reactions, competing pathways can lead to different products. The product that forms fastest is the kinetic product, while the most stable product is the thermodynamic product. rsc.org The reaction conditions, particularly temperature, can often be adjusted to favor one over the other. At lower temperatures, the reaction is often under kinetic control, favoring the product with the lower activation energy. unimi.it At higher temperatures, if the reactions are reversible, the system can reach equilibrium, favoring the more stable thermodynamic product. rsc.org

For the oxidation of benzyl alcohols by bromine, kinetic studies have shown that the reaction is influenced by polar substituents. rsc.org A negative Hammett ρ value indicates that electron-donating groups stabilize the transition state, accelerating the reaction. rsc.org This suggests the development of positive charge at the benzylic carbon in the transition state. The observation of a kinetic isotope effect when the benzylic hydrogens are replaced with deuterium (B1214612) confirms that the C-H bond cleavage is part of the rate-determining step. rsc.org

In the context of Suzuki-Miyaura coupling, kinetic studies have revealed that for some systems, the reaction is zero-order in the organoborane and first-order in the aryl halide, indicating that oxidative addition is the rate-limiting step. nih.gov For other systems, a first-order dependence on the base concentration is observed, suggesting that the hydrolysis of the palladium(II) intermediate is rate-determining. nih.gov

The interplay of kinetic and thermodynamic factors is crucial for optimizing reaction conditions to achieve the desired product in high yield and selectivity.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. For (3-Bromo-2-methoxyphenyl)methanol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework.

High-Resolution 1H NMR and 13C NMR Analysis

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental to the structural analysis of this compound. While specific experimental data for this exact compound is not widely published, the expected chemical shifts and coupling constants can be predicted based on established principles and data from structurally related compounds, such as (3-Bromo-2-methoxyphenyl)methanamine hydrochloride. epfl.ch

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, the hydroxyl proton, and the methoxy (B1213986) protons. The aromatic region would likely show a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the bromo and methoxy substituents. The methylene protons would appear as a doublet, coupled to the hydroxyl proton, unless there is rapid proton exchange. The methoxy protons would present as a sharp singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are diagnostic, with the carbon atoms directly attached to the electronegative bromine and oxygen atoms appearing at characteristic downfield shifts. The signals for the methylene carbon of the hydroxymethyl group and the methoxy carbon would also be readily identifiable.

Predicted NMR Data for this compound:

Proton (¹H) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Ar-H7.0 - 7.6m-
-CH₂OH~4.7d~5-7
-OHVariablet~5-7
-OCH₃~3.9s-
Carbon (¹³C) Predicted Chemical Shift (ppm)
C-Br~115
C-OCH₃~155
Aromatic C-H110 - 135
Aromatic C-C125 - 140
-CH₂OH~60
-OCH₃~56

Note: These are predicted values and may vary from experimental results.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a series of two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons. For this compound, COSY would show cross-peaks between the adjacent aromatic protons, helping to delineate their specific positions on the ring. It would also confirm the coupling between the methylene protons and the hydroxyl proton.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals of the aromatic CH groups and the methylene group by linking the proton shifts to their corresponding carbon shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. In the case of this compound, NOESY could show correlations between the methoxy protons and the proton at the C-6 position of the aromatic ring, as well as between the methylene protons and the proton at the C-6 position, further confirming the ortho-relationship of the methoxy and hydroxymethyl groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would provide the exact mass of this compound with high precision. This allows for the unambiguous determination of its molecular formula, C₈H₉BrO₂. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Predicted HRMS Data:

Ion Calculated m/z
[C₈H₉⁷⁹BrO₂ + H]⁺216.9859
[C₈H₉⁸¹BrO₂ + H]⁺218.9838

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) to generate a series of product ions. The fragmentation pattern provides valuable information about the compound's structure. Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH): Leading to the formation of a benzylic cation.

Loss of formaldehyde (B43269) (CH₂O): From the hydroxymethyl group.

Loss of a methyl radical (•CH₃): From the methoxy group.

Loss of a bromine atom (•Br): A common fragmentation for brominated compounds.

Cleavage of the methoxy group: Resulting in the loss of a methoxy radical (•OCH₃) or methanol (B129727) (CH₃OH).

The analysis of these fragment ions would help to confirm the presence and connectivity of the functional groups.

X-ray Diffraction Studies for Solid-State Molecular Architecture and Absolute Configuration

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would reveal precise bond lengths, bond angles, and torsion angles.

This technique would confirm the planar structure of the benzene ring and the geometry of the substituent groups. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing arrangement. While no published crystal structure for this compound is currently available, analysis of related structures suggests that hydrogen bonding from the hydroxyl group to an oxygen atom of a neighboring molecule or the bromine atom would be a likely feature in the crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of intermolecular forces within this compound. The vibrational spectrum is dominated by the characteristic modes of the substituted benzene ring, the methoxy group, the hydroxymethyl group, and the carbon-bromine bond.

The presence of the hydroxyl (-OH) group gives rise to a distinct, broad absorption band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹. This broadening is a direct consequence of intermolecular hydrogen bonding between adjacent molecules in the condensed phase. The specific position of this band can be sensitive to concentration and the physical state of the sample. In Raman spectroscopy, the O-H stretching vibration is generally weak.

The aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methoxy (-OCH₃) and methylene (-CH₂OH) groups are anticipated in the 2850-3000 cm⁻¹ range. Specifically, the asymmetric and symmetric stretching modes of the CH₂ group in benzyl (B1604629) alcohol derivatives are typically observed around 2943 cm⁻¹ and 3000 cm⁻¹, respectively. uni.lu

The C-O stretching vibrations of the ether and alcohol functionalities will also produce characteristic bands. The aryl-alkyl ether linkage (Ar-O-CH₃) is expected to show a strong, characteristic absorption band in the FT-IR spectrum around 1250 cm⁻¹ (asymmetric stretching) and 1040 cm⁻¹ (symmetric stretching). The C-O stretching of the primary alcohol is expected in the region of 1050-1150 cm⁻¹.

The carbon-bromine (C-Br) stretching vibration is typically observed in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹. In similar bromo-substituted aromatic compounds, these vibrations have been identified in this range. For instance, in 5-Bromo-2-methoxybenzonitrile, C-Br stretching and bending vibrations are found in the regions of 876, 665 cm⁻¹ and 310, 258, 126 cm⁻¹ in the IR and Raman spectra, respectively. orientjchem.org

The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds and the C-C stretching vibrations of the benzene ring will also be present, providing a fingerprint region that is unique to the substitution pattern of the molecule. The ring breathing mode for trisubstituted benzenes with mixed light and heavy substituents is expected to appear between 600 and 750 cm⁻¹. uni.lu

Table 1: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
O-HStretching (H-bonded)3200-3600Strong, Broad (IR) / Weak (Raman)
Aromatic C-HStretching3000-3100Medium to Weak
Aliphatic C-H (-OCH₃, -CH₂OH)Stretching2850-3000Medium
C-O (Aryl ether)Asymmetric Stretching~1250Strong
C-O (Aryl ether)Symmetric Stretching~1040Strong
C-O (Primary alcohol)Stretching1050-1150Medium to Strong
C-C (Aromatic)Stretching1400-1600Medium to Weak
C-BrStretching500-600Medium to Strong

Electronic Absorption (UV-Vis) and Chiroptical Spectroscopies for Electronic Structure and Tautomerism Studies

Electronic absorption spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, provides valuable information about the electronic structure of this compound. The absorption of UV light excites electrons from lower to higher energy molecular orbitals. The chromophore in this molecule is the substituted benzene ring.

The electronic spectrum of benzene and its derivatives typically exhibits several absorption bands corresponding to π → π* transitions. For this compound, the presence of the bromo, methoxy, and hydroxymethyl substituents on the benzene ring will influence the position and intensity of these absorption bands. The methoxy group, being an electron-donating group (auxochrome), is expected to cause a bathochromic shift (shift to longer wavelengths) and an increase in the intensity of the absorption bands compared to unsubstituted benzene. The bromine atom, also an auxochrome, will contribute to this effect. The electronic absorption spectrum of the related p-methoxy benzyl alcohol shows a strong O, O band, which is consistent with an allowed transition for C₂v symmetry. Current time information in Pasuruan, ID. The absorption spectrum of benzyl alcohol itself has an excitation peak at 259 nm. immograf.com For this compound, the main absorption bands are expected in the UV region, likely around 260-290 nm.

Chiroptical spectroscopies, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are techniques used to study chiral molecules. Since this compound is an achiral molecule (it does not have a non-superimposable mirror image), it will not exhibit any chiroptical activity. Therefore, these techniques are not applicable for its structural elucidation in this context.

Tautomerism involves the migration of a proton accompanied by a switch of a single bond and an adjacent double bond. For this compound, there are no significant tautomeric forms expected. The molecule exists predominantly as the aromatic alcohol structure. The hydroxyl proton is the most acidic, but its removal would lead to an alkoxide, not a tautomer. Keto-enol tautomerism is not possible as there is no enol that can readily convert to a ketone or aldehyde within the stable aromatic ring system.

Applications in Medicinal Chemistry and Drug Discovery

Precursor Synthesis for Pharmacologically Active Compounds

The chemical reactivity of the bromine and methoxy (B1213986) substituents, coupled with the primary alcohol functionality, makes (3-Bromo-2-methoxyphenyl)methanol a valuable starting material for constructing complex molecular architectures with potential therapeutic applications.

Intermediate in the Synthesis of Novel Pharmaceutical Agents

This compound serves as a key intermediate in the synthesis of various novel pharmaceutical agents. Its structural framework can be elaborated through a variety of chemical transformations to access a diverse range of compounds. For instance, derivatives of this compound have been investigated for their potential in treating a variety of conditions.

Contribution to Diverse Heterocyclic Systems with Bioactivity

The presence of the bromo and methoxy groups on the phenyl ring of this compound facilitates the construction of various heterocyclic systems. These heterocyclic structures are often associated with a broad spectrum of biological activities. The bromine atom, for example, can be readily displaced or involved in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, leading to the formation of diverse heterocyclic rings. The methoxy group can influence the electronic properties and reactivity of the aromatic ring, guiding the regioselectivity of cyclization reactions. The synthesis of quinoline (B57606) derivatives, which are known to possess antitubercular activity, can utilize brominated and methoxylated precursors. google.com Similarly, the synthesis of thiazole (B1198619) and pyrimidine (B1678525) derivatives, which are investigated for their anticancer properties, often involves functionalized phenyl precursors. nih.govnih.gov

Scaffold Design and Structure-Activity Relationship (SAR) Studies on Derivatives

The concept of a molecular scaffold is central to medicinal chemistry, providing a core structure upon which various substituents can be systematically modified to explore their impact on biological activity. nih.govscienceopen.com this compound and its derivatives serve as excellent scaffolds for such structure-activity relationship (SAR) studies.

By systematically altering the substituents on the phenyl ring or modifying the methanol (B129727) group, medicinal chemists can probe the key structural features required for optimal interaction with a biological target. For example, SAR studies on pyrazole (B372694) and pyrimidine derivatives have been conducted to identify potent dual inhibitors of EGFR and VEGFR-2, which are important targets in cancer therapy. nih.gov These studies often involve the synthesis of a library of compounds with variations in the substitution pattern, allowing for the identification of pharmacophores and the optimization of lead compounds.

Exploration of Specific Biological Targets and Pathways

The derivatives of this compound have been evaluated for their potential to modulate the activity of various biological targets, including enzymes and receptors, and have been screened for a range of therapeutic activities.

Investigation as Potential Inhibitors of Enzymes or Receptors

Derivatives of this compound have shown promise as inhibitors of specific enzymes and receptors. For instance, some sulfonamide derivatives have been found to inhibit microtubule protein polymerization, suggesting tubulin as a potential target. nih.gov This mechanism is relevant for the development of anticancer agents. Furthermore, certain phenylurea derivatives have been identified as potent inverse agonists of the 5-hydroxytryptamine(2A) (5-HT2A) receptor, a target for the treatment of insomnia. nih.gov

Evaluation of Antimicrobial, Antiviral, or Anticancer Activities

A significant area of investigation for compounds derived from this compound and related structures is their potential as antimicrobial, antiviral, and anticancer agents.

Antimicrobial and Antiviral Activities: While direct studies on the antimicrobial and antiviral activities of this compound are not extensively reported, related brominated and methoxylated compounds have been explored. For example, various heterocyclic compounds synthesized from substituted phenols have demonstrated antibacterial and antifungal properties. nih.govresearchgate.net The antimicrobial activity of extracts from plants like Piper betle has been attributed to phenolic compounds, highlighting the potential of this chemical class. nih.gov

Anticancer Activities: The anticancer potential of derivatives of this compound is a more extensively studied area. A number of studies have reported the cytotoxic effects of related compounds against various cancer cell lines. For instance, chalcone (B49325) derivatives incorporating a bromo-methoxyphenyl moiety have shown remarkable anticancer activity on HeLa and MCF-7 cell lines. researchgate.net Similarly, certain bromophenol derivatives have demonstrated the ability to inhibit the viability and induce apoptosis of leukemia K562 cells. mdpi.com Furthermore, some N-(5-methoxyphenyl) methoxybenzenesulphonamides with bromo substitutions have exhibited potent cytotoxicity against human breast adenocarcinoma MCF7 cell lines. nih.gov The mechanism of action for some of these compounds involves the disruption of microtubule networks and the induction of apoptosis.

Prodrug and Drug Delivery System Design Incorporating the Motif

The this compound molecule itself is a valuable chemical intermediate. Its structural element, the (3-bromo-2-methoxy)phenyl motif, is integral to the pharmacophore of several potent biologically active compounds, particularly in the realm of oncology. A significant challenge with many of these potent agents, however, is their poor aqueous solubility, which can limit their clinical utility. To address this, researchers have explored various prodrug and drug delivery strategies. These approaches aim to mask the active molecule temporarily to improve its physicochemical properties, such as solubility, and facilitate its delivery to the target site, where the active drug is then released.

A primary focus of prodrug design for compounds containing the methoxyphenyl moiety has been to enhance water solubility for intravenous administration. The most prevalent and successful strategy for this class of compounds, which includes analogues of the natural product combretastatin, is the introduction of a phosphate (B84403) group.

One of the most well-known examples is the phosphate prodrug of Combretastatin A-4 (CA-4), known as CA-4P (fosbretabulin). nih.govmdpi.comresearchgate.net CA-4 is a potent inhibitor of tubulin polymerization, but its low water solubility hinders its formulation. nih.govresearchgate.net By converting the phenolic hydroxyl group to a disodium (B8443419) phosphate ester, the resulting prodrug, CA-4P, becomes highly water-soluble. nih.govmdpi.com In the body, this phosphate group is rapidly cleaved by endogenous phosphatases to regenerate the active CA-4 at the desired site of action. nih.gov

This successful phosphate prodrug concept has been extended to other potent tubulin inhibitors that share structural similarities with the (bromo-methoxy)phenyl motif. For instance, BNC105P is the disodium phosphate ester prodrug of BNC105, a potent tubulin polymerization inhibitor with a 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan structure. nih.gov Similar to CA-4, the parent compound BNC105 has poor solubility. The conversion to its phosphate prodrug, BNC105P, allows for administration and is rapidly cleaved in vivo to release the active drug, BNC105. nih.gov

Beyond the established phosphate prodrugs, other innovative drug delivery systems have been conceptualized for combretastatin-like molecules. These include the development of water-soluble amino acid prodrug conjugates of CA-4, which are designed for cleavage by specific enzymes like leucine (B10760876) aminopeptidase. nih.gov Another advanced approach involves light-activated prodrugs. In one such system, a photosensitizer is linked to the drug molecule. Upon irradiation with a specific wavelength of light, the linker is cleaved, releasing the active drug. This strategy offers the potential for highly targeted drug release in tumor tissues. nih.gov

The table below summarizes key examples of prodrugs developed for compounds structurally related to the (3-bromo-2-methoxy)phenyl motif.

Parent CompoundProdrug MoietyProdrug NamePurpose of Prodrug DesignIn Vivo Cleavage Mechanism
Combretastatin A-4 (CA-4)Disodium PhosphateCA-4P (Fosbretabulin)Enhance water solubility for intravenous administration. nih.govmdpi.comresearchgate.netCleavage by endogenous phosphatases. nih.gov
BNC105Disodium Phosphate EsterBNC105POvercome poor solubility of the parent drug for administration. nih.govRapid in vivo cleavage to the active form, BNC105. nih.gov
Combretastatin A-4 (CA-4)Amino Acid ConjugateNot ApplicableTo create water-soluble prodrugs for enzymatic activation. nih.govCleavage by enzymes such as leucine aminopeptidase. nih.gov
Combretastatin A-4 (CA-4)Photosensitizer-LinkerNot ApplicableTo achieve light-activated, targeted drug release. nih.govCleavage of the linker upon light irradiation. nih.gov

Advanced Applications in Organic Synthesis

(3-Bromo-2-methoxyphenyl)methanol has emerged as a versatile and highly valuable building block in modern organic synthesis. Its unique substitution pattern, featuring ortho-bromo and methoxy (B1213986) groups relative to a hydroxymethyl functional group, offers a strategic combination of reactive sites. This arrangement allows for selective transformations and the construction of complex molecular architectures that are of significant interest in medicinal chemistry and materials science.

Q & A

Q. Key Optimization Parameters :

Brominating AgentSolventTemperatureYield (%)
NBSDCM0–25°C65–75
Br₂AcOH40–50°C50–60

Critical Note : Purification via column chromatography (hexane:ethyl acetate) is essential to isolate the product from di-brominated byproducts .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

  • 1H/13C NMR :
    • 1H NMR (CDCl₃) : δ 7.40 (d, J=8.4 Hz, 1H, Ar-H), 6.90 (d, J=8.4 Hz, 1H, Ar-H), 4.65 (s, 2H, -CH₂OH), 3.85 (s, 3H, -OCH₃) .
    • 13C NMR : δ 156.2 (C-OCH₃), 130.5 (C-Br), 114.8–121.3 (Ar-C), 63.1 (-CH₂OH) .
  • IR Spectroscopy : Broad peak at ~3300 cm⁻¹ (-OH stretch), 1250 cm⁻¹ (C-O of methoxy) .
  • Mass Spectrometry : Molecular ion [M+H]+ at m/z 216.98 (C₈H₉BrO₂) .

Validation : Cross-referencing with X-ray crystallography (SHELX refinement) confirms bond lengths and angles, e.g., C-Br (1.89 Å) and C-O (1.36 Å) .

Advanced: How can researchers resolve contradictions in reaction yields under varying bromination conditions?

Methodological Answer:
Discrepancies arise due to:

  • Competitive Pathways : Bromination at alternative positions (e.g., para to methoxy) or di-substitution .
  • Solvent Polarity : Polar solvents (e.g., AcOH) stabilize intermediates but may promote side reactions.

Q. Resolution Strategies :

Kinetic vs. Thermodynamic Control :

  • Low temperatures (0°C) favor mono-bromination (kinetic product), while higher temps (50°C) risk di-bromination .

Additives : Use of FeBr₃ as a catalyst directs regioselectivity to the 3-position .

In Situ Monitoring : TLC or HPLC tracks reaction progression to optimize quenching time .

Case Study : Switching from Br₂ to NBS in DCM increased mono-brominated yield from 55% to 72% by reducing electrophilic side reactions .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations :
    • Electrostatic Potential Maps : Highlight electron-deficient C-Br site (σ-hole) for SNAr reactions .
    • Transition State Analysis : Predicts activation energy for substitutions with amines (ΔG‡ ≈ 25–30 kcal/mol) .
  • MD Simulations : Solvent effects (e.g., DMSO vs. THF) on nucleophile accessibility .

Validation : Experimental kinetic data (e.g., k = 0.15 min⁻¹ for NH₃ substitution in DMF) align with computed barriers .

Applications: How is this compound utilized in synthesizing bioactive molecules?

Methodological Answer:

  • Pharmaceutical Intermediates :
    • Serves as a precursor for kinase inhibitors via Suzuki-Miyaura coupling (e.g., replacing Br with aryl boronic acids) .
    • Used in synthesizing antifungal agents by introducing triazole moieties via click chemistry .
  • Material Science : Functionalized into liquid crystals via etherification of the -CH₂OH group .

Q. Example Pathway :

Coupling Reaction : this compound + Pd(OAc)₂ → Biaryl derivative (75% yield) .

Biological Testing : Derivatives show IC₅₀ = 2.4 µM against Candida albicans .

Safety: What precautions are critical when handling this compound?

Methodological Answer:

  • Hazards : Irritant (skin/eyes), potential brominated dioxin formation during combustion .
  • PPE : Nitrile gloves, goggles, and fume hood use mandatory .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to prevent toxic emissions .

Q. Emergency Protocol :

  • Spill Management : Absorb with vermiculite, dispose as hazardous waste .
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Bromo-2-methoxyphenyl)methanol
Reactant of Route 2
(3-Bromo-2-methoxyphenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.